Cas no 1807896-07-6 (trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride)
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromophenyl)cyclobutan-1-amine HCl
- 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride
- trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride
- NE61614
- SY162987
- 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans
- trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride
- MFCD18483284
- AKOS026744690
- AKOS026744647
- EN300-74299
- F53253
- Z1696091784
- 3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride
- EN300-196205
- CS-0285434
- 1311316-19-4
- AS-70109
- trans-3-(4-Bromophenyl)cyclobutanamineHydrochloride
- (1r,3r)-3-(4-bromophenyl)cyclobutan-1-amine hydrochloride
- DB-303844
- 1807896-07-6
- 3-(4-bromophenyl)cyclobutanamine HCL
- AC4848
- MFCD28145324
-
- MDL: MFCD28145324
- Inchi: 1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
- InChI Key: UEKPKVDDKVGUFB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1CC(C1)N.Cl
Computed Properties
- Exact Mass: 260.99199g/mol
- Monoisotopic Mass: 260.99199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY162987-0.25g |
trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride |
1807896-07-6 | ≥95% | 0.25g |
¥1600.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY162987-1g |
trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride |
1807896-07-6 | ≥95% | 1g |
¥4000.00 | 2025-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13015-1g |
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride |
1807896-07-6 | 95% | 1g |
¥6009.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13015-250mg |
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride |
1807896-07-6 | 95% | 250mg |
¥2409.0 | 2024-07-16 | |
| Chemenu | CM385976-1g |
trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride |
1807896-07-6 | 95%+ | 1g |
$596 | 2023-01-19 | |
| eNovation Chemicals LLC | D685347-0.25g |
trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride |
1807896-07-6 | 95% | 0.25g |
$220 | 2024-07-20 | |
| eNovation Chemicals LLC | D685347-1g |
trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride |
1807896-07-6 | 95% | 1g |
$545 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1097338-1G |
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |
1807896-07-6 | 97% | 1g |
$555 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097338-5G |
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |
1807896-07-6 | 97% | 5g |
$1670 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097338-10G |
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |
1807896-07-6 | 97% | 10g |
$2480 | 2024-07-21 |
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride Suppliers
trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride
Introduction to trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride (CAS No. 1807896-07-6)
The compound trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride, identified by the CAS number 1807896-07-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential biological activities and applications in drug development. The structural features of this molecule, particularly the cyclobutane ring and the bromophenyl substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in the exploration of cyclobutane derivatives due to their ability to modulate various biological pathways. The presence of the bromine atom in the phenyl ring enhances the electrophilicity of the molecule, allowing for further functionalization and diversification of its pharmacological profile. This attribute has made trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride a versatile intermediate in the synthesis of more complex pharmacophores.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Research has demonstrated that cyclobutane-containing amines can exhibit significant activity against a range of targets, including enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies.
The bromophenyl moiety in trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride also plays a crucial role in its reactivity. This substituent can undergo various chemical transformations, such as cross-coupling reactions, which are widely used in the synthesis of biaryl compounds. These reactions are particularly valuable in medicinal chemistry, as they allow for the creation of complex molecular structures with tailored biological activities. The ability to modify the bromophenyl group provides chemists with a high degree of flexibility in designing new drug candidates.
Recent studies have highlighted the importance of optimizing synthetic routes to improve yields and purity levels for compounds like trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride. Advances in catalytic methods and green chemistry principles have enabled more efficient and environmentally friendly synthesis strategies. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the cyclobutane ring from simpler precursors, while minimizing waste generation.
The pharmacological evaluation of trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride has revealed promising results in preclinical models. Its interaction with specific biological targets suggests that it may have therapeutic potential in conditions such as chronic pain and neuroinflammation. The compound's ability to modulate receptor activity without significant side effects makes it an attractive candidate for further development.
In addition to its pharmacological applications, this compound has shown promise in material science research. The unique structural features of cyclobutane derivatives can influence material properties, making them useful in the development of novel polymers and coatings. The bromophenyl group further enhances these properties by providing additional sites for chemical modification.
The synthesis and characterization of trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride have been subjects of extensive research efforts. High-resolution spectroscopic techniques, such as NMR and mass spectrometry, have been instrumental in elucidating its molecular structure and dynamics. These studies have provided valuable insights into how structural modifications can influence biological activity.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and reduced toxicity profiles. The integration of computational modeling and high-throughput screening technologies will further accelerate the discovery process.
In conclusion, trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride (CAS No. 1807896-07-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, its impact on medicine and technology is likely to grow significantly.
1807896-07-6 (trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)